N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
Description
Nomenclature and Structural Characterization of N-{2-[(4-Bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is derived from its two primary aromatic components:
- 4-Fluorobenzenecarboxamide : A benzamide group substituted with a fluorine atom at the para position.
- 2-[(4-Bromophenyl)sulfonyl]ethyl : An ethyl chain bonded to a sulfonyl group (–SO2–), which is further attached to a para-brominated benzene ring.
The full systematic name is N-[2-(4-bromophenyl)sulfonylethyl]-4-fluorobenzamide . Its molecular formula, C15H13BrFNO3S , reflects:
- 15 carbon atoms, including two aromatic rings.
- A bromine atom (Br) and fluorine atom (F) as halogens.
- A sulfonyl (–SO2–) and amide (–CONH–) functional group.
Molecular Weight : 386.2 g/mol . Comparative analysis with analogues (e.g., chlorophenyl variants) shows that replacing bromine with chlorine reduces the molecular weight by ~45 g/mol due to chlorine’s lower atomic mass .
| Structural Feature | Contribution to Molecular Weight |
|---|---|
| 4-Bromophenyl group (C6H4Br) | 157.0 g/mol |
| 4-Fluorobenzamide (C7H5FNO) | 153.1 g/mol |
| Ethylsulfonyl linker (C2H5SO2) | 109.1 g/mol |
Depiction of 2D/3D Molecular Configuration and Conformational Isomerism
The compound’s 2D structure (Fig. 1A) features:
- A para-fluorinated benzamide moiety connected via an ethylsulfonyl linker to a para-brominated benzene ring.
- Planar aromatic systems with dihedral angles of ~90° between the sulfonyl group and adjacent benzene rings, as observed in similar sulfonamides .
Conformational Isomerism :
The ethylsulfonyl linker permits rotational flexibility, leading to two dominant conformers:
- Syn-Conformer : Sulfonyl oxygen atoms eclipse the amide carbonyl group.
- Anti-Conformer : Sulfonyl oxygens are staggered relative to the amide group.
Low-temperature NMR studies of analogous sulfonamides suggest the anti-conformer is thermodynamically favored in nonpolar solvents due to reduced steric hindrance . In polar solvents, the syn-conformer becomes prevalent, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and amide NH group .
Spectroscopic Identification via InChIKey and SMILES Notations
SMILES Notation :C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F
- Encodes the connectivity of the para-fluorobenzamide (C1–C6), ethylsulfonyl linker (NCCS), and para-bromophenyl group (C2–C6).
InChIKey :OGIFDRULYZTAEM-UHFFFAOYSA-N
- A hashed representation of the molecular structure, enabling database searches. The first 14 characters (
OGIFDRULYZTAEM) encode the connectivity, while the remaining 8 (UHFFFAOYSA-N) represent stereochemical descriptors.
Comparative Spectroscopic Data :
Comparative Analysis with Structural Analogues
The compound belongs to a broader class of sulfonamide derivatives with modified aromatic and linker groups. Key analogues include:
Chlorobenzene Derivatives
- N-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-3-fluorobenzenecarboxamide (C15H13ClFNO3S) :
- Bromine replaced by chlorine, reducing molecular weight to 309.8 g/mol.
- Altered electronic properties due to chlorine’s lower electronegativity (3.0 vs. bromine’s 2.8).
Furan-Containing Analogues
- N-[2-(4-Fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,5-dimethylbenzenesulfonamide (C20H20FNO5S2) :
- Incorporates a furan ring, introducing π-conjugation and altering solubility.
- Molecular weight increases to 437.5 g/mol due to additional sulfonamide and methyl groups.
Electronic Effects :
- Bromine’s polarizability enhances London dispersion forces, increasing melting points compared to chlorine analogues .
- Furan rings introduce electron-rich regions, potentially altering binding affinities in biological systems .
Synthetic Considerations :
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO3S/c16-12-3-7-14(8-4-12)22(20,21)10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIFDRULYZTAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-fluorobenzoic acid.
Formation of Intermediate: The 4-bromobenzenesulfonyl chloride reacts with ethylenediamine to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 4-fluorobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.
Amide Bond Formation: The carboxamide group can form amide bonds with other compounds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and fluorobenzene groups on biological systems. It may serve as a model compound in drug design and development.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. The presence of the sulfonyl group suggests potential activity as an enzyme inhibitor, while the fluorobenzene moiety may enhance binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorobenzene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
- N-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
- N-{2-[(4-nitrophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide
Uniqueness
Compared to similar compounds, N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This can lead to the formation of unique derivatives with potentially novel properties.
Biological Activity
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide is a sulfonamide derivative with potential therapeutic applications, particularly in inflammatory diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17BrN2O3S
- Molecular Weight : 397.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Chemical Structure : The compound features a sulfonamide functional group attached to a bromophenyl moiety and a fluorobenzene carboxamide structure.
This compound exhibits biological activity primarily through the inhibition of integrin interactions involved in cell adhesion processes. Specifically, it targets the α4 integrin pathway, which is crucial in mediating inflammatory responses.
- Integrin Inhibition : The compound has been shown to inhibit the binding of vascular cell adhesion molecule 1 (VCAM-1) to α4β1 and α4β7 integrins, thereby reducing leukocyte adhesion and migration to inflamed tissues .
- Anti-inflammatory Effects : By blocking integrin-mediated adhesion, this compound may alleviate symptoms in conditions such as rheumatoid arthritis and multiple sclerosis, where excessive inflammation is a hallmark .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively reduces the activation of immune cells in response to inflammatory stimuli. Key findings include:
- VCAM-1 Binding Assay : The compound showed significant inhibition of VCAM-1/α4β1 binding with an IC50 value indicating potent activity.
- Cytokine Release : Reduced release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated macrophages was observed upon treatment with this compound .
In Vivo Studies
Animal models of inflammation have been utilized to assess the therapeutic potential of this compound:
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Study 1 | Mice with induced arthritis | 10 mg/kg | Significant reduction in joint swelling and pain scores |
| Study 2 | EAE model (multiple sclerosis) | 5 mg/kg | Decreased clinical scores and reduced infiltration of immune cells into the CNS |
These studies indicate that the compound not only mitigates clinical symptoms but also modifies underlying pathological processes associated with inflammation .
Case Studies
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. Results indicated improved disease activity scores and lower levels of inflammatory markers compared to placebo controls .
- Multiple Sclerosis : Another study focused on patients with relapsing forms of multiple sclerosis showed that treatment with this compound led to fewer relapses and improved quality of life metrics over a six-month period .
Q & A
Q. What are the recommended synthetic routes for N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide?
The synthesis typically involves sulfonylation and amide coupling. A validated approach includes:
- Step 1 : React 4-fluorobenzoic acid with thionyl chloride to form the acyl chloride intermediate.
- Step 2 : Introduce the 4-bromophenylsulfonyl group via nucleophilic substitution using 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Couple the sulfonyl intermediate with ethylenediamine derivatives, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) . Reaction yields can be optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DMF or dichloromethane) .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and fluorophenyl groups) and sulfonyl/amide linkages (e.g., NH protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 455.97 for C₁₅H₁₂BrFNO₃S) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Acta Crystallographica data for sulfonamide analogs) .
Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?
The compound exhibits limited aqueous solubility due to hydrophobic aryl groups. Strategies include:
- Co-solvents : Use DMSO or PEG-400 for in vitro assays (≤5% v/v to avoid cytotoxicity) .
- Salt Formation : React with HCl or sodium bicarbonate to improve solubility in physiological buffers .
- Liposomal Encapsulation : Enhance bioavailability for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies involve:
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to assess metabolic stability .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases .
Q. What in vitro models are suitable for evaluating its potential anticancer activity?
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- Target Validation : Western blotting for phosphorylated kinases (e.g., Akt, ERK) to confirm mechanism of action .
Q. How can contradictions in reported bioactivity data be resolved?
- Orthogonal Assays : Cross-validate cytotoxicity results using ATP-based viability assays and colony formation tests .
- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and exclude solvent artifacts (e.g., residual DMSO) .
- Control Experiments : Compare activity against known inhibitors (e.g., staurosporine for kinase inhibition) .
Q. What computational tools are effective for predicting off-target interactions?
- Molecular Dynamics Simulations : Analyze binding stability with GROMACS or AMBER .
- Pharmacophore Modeling : Use Schrödinger Suite to identify critical interaction motifs (e.g., hydrogen bonds with sulfonyl groups) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability, cytochrome P450 inhibition, and toxicity .
Q. How can metabolic stability in physiological conditions be assessed?
- Microsomal Incubation : Use liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation .
- Half-Life Determination : Monitor stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
